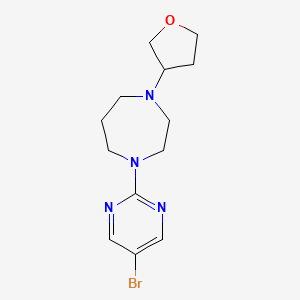
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BRD is a diazepane-based compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Aplicaciones Científicas De Investigación
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been studied extensively due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, HIV, and tuberculosis.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to inhibit the activity of DNA topoisomerase, which is involved in DNA replication and repair. It has also been found to inhibit the activity of HIV reverse transcriptase, which is involved in the replication of the virus.
Biochemical and Physiological Effects:
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has also been found to have an effect on the immune system by modulating the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily assessed using various techniques. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane. One potential direction is to study its potential use as a therapeutic agent for various diseases such as cancer, HIV, and tuberculosis. Another potential direction is to study its mechanism of action in more detail to better understand its effects on various cellular processes. Additionally, further research is needed to assess the safety and efficacy of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane in vivo.
Métodos De Síntesis
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is a diazepane-based compound that has been synthesized using different methods. One of the most common methods for synthesizing 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is the reaction of 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylic acid with 5-bromo-2-chloropyrimidine in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBJJYLHDXIYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethoxybenzyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2694771.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)
![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)

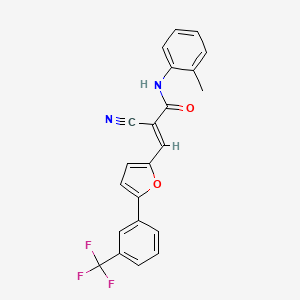
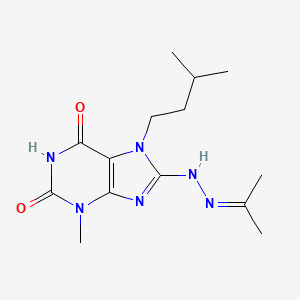
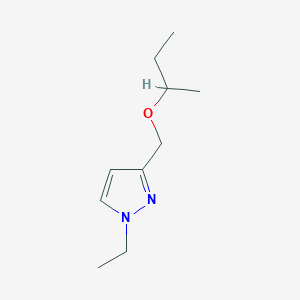
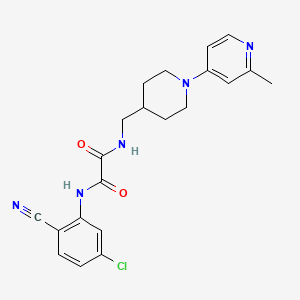
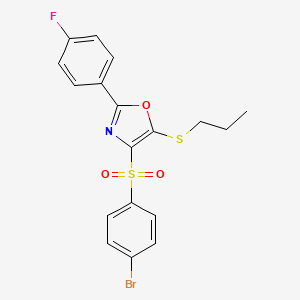
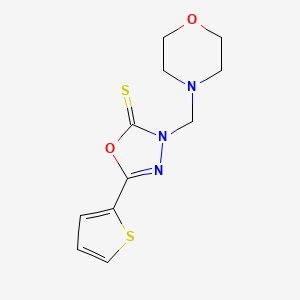
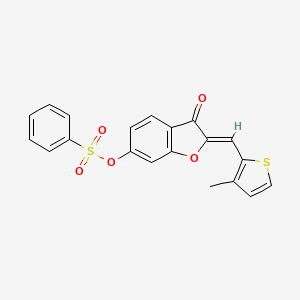
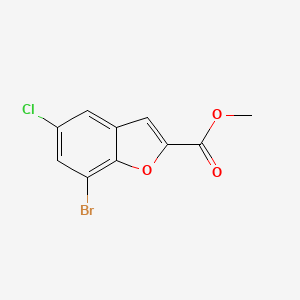
![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)